![molecular formula C15H22N2O2 B3119371 N-[4-(morpholin-4-yl)phenyl]pentanamide CAS No. 250714-66-0](/img/structure/B3119371.png)
N-[4-(morpholin-4-yl)phenyl]pentanamide
Übersicht
Beschreibung
N-[4-(morpholin-4-yl)phenyl]pentanamide, also known as MPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPAA is a potent inhibitor of the protein-protein interaction between the tumor suppressor p53 and its negative regulator MDM2. This interaction is crucial for the regulation of the p53 pathway, which plays a critical role in preventing the development and progression of cancer.
Wirkmechanismus
The mechanism of action of N-[4-(morpholin-4-yl)phenyl]pentanamide involves the disruption of the protein-protein interaction between p53 and MDM2. MDM2 is a negative regulator of p53 that promotes its degradation and inhibits its transcriptional activity. This compound binds to the hydrophobic pocket of MDM2, preventing its interaction with p53 and leading to the stabilization and activation of p53. This, in turn, induces cell cycle arrest, apoptosis, and senescence in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anti-tumor activity in various cancer cell lines and animal models. The activation of p53 by this compound leads to the induction of downstream target genes that are involved in cell cycle arrest, apoptosis, and senescence. This compound has also been shown to enhance the efficacy of chemotherapy and radiotherapy in cancer cells, making it a potential adjuvant therapy for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(morpholin-4-yl)phenyl]pentanamide is a potent and selective inhibitor of the p53-MDM2 interaction, making it a valuable tool for studying the p53 pathway and its role in cancer. However, this compound has some limitations in lab experiments, including its low solubility and stability in aqueous solutions, which can affect its bioavailability and efficacy. Additionally, the use of this compound in vivo requires careful consideration of its potential toxicity and off-target effects.
Zukünftige Richtungen
There are several future directions for the research and development of N-[4-(morpholin-4-yl)phenyl]pentanamide. One potential direction is the optimization of its pharmacokinetic properties to improve its bioavailability and efficacy in vivo. Another direction is the identification of biomarkers that can predict the response to this compound treatment in cancer patients. Additionally, the combination of this compound with other cancer therapies, such as immunotherapy and targeted therapy, may enhance its anti-tumor activity and improve patient outcomes. Finally, the development of this compound analogs with improved potency and selectivity may lead to the discovery of novel cancer therapies.
Wissenschaftliche Forschungsanwendungen
N-[4-(morpholin-4-yl)phenyl]pentanamide has been extensively studied for its potential applications in cancer therapy. The inhibition of the p53-MDM2 interaction by this compound leads to the stabilization and activation of p53, which induces cell cycle arrest, apoptosis, and senescence in cancer cells. This compound has been shown to exhibit potent anti-tumor activity in various cancer cell lines and animal models, making it a promising candidate for the development of novel cancer therapies.
Eigenschaften
IUPAC Name |
N-(4-morpholin-4-ylphenyl)pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-2-3-4-15(18)16-13-5-7-14(8-6-13)17-9-11-19-12-10-17/h5-8H,2-4,9-12H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXYHNTVFAKMALC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901283842 | |
| Record name | N-[4-(4-Morpholinyl)phenyl]pentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901283842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
250714-66-0 | |
| Record name | N-[4-(4-Morpholinyl)phenyl]pentanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=250714-66-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[4-(4-Morpholinyl)phenyl]pentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901283842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


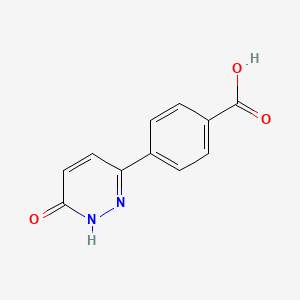

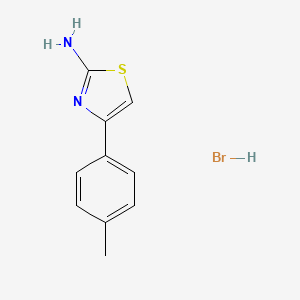
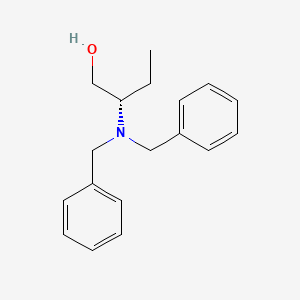
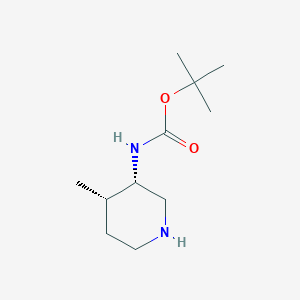


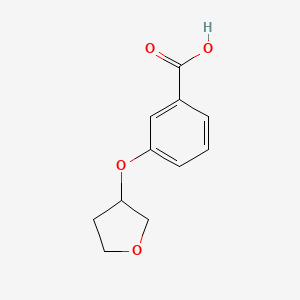

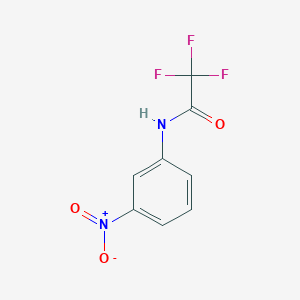
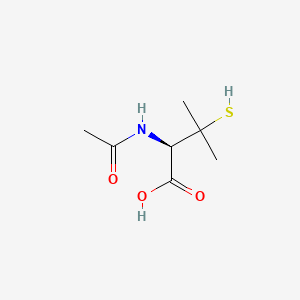
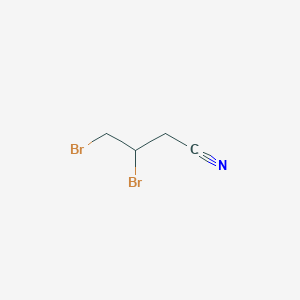

![3-[(4-nitrobenzyl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B3119396.png)
